2,3,5-Trichloro-6-methoxypyridine IUPAC name and structure
2,3,5-Trichloro-6-methoxypyridine IUPAC name and structure
An In-depth Technical Guide to 2,3,5-Trichloro-6-methoxypyridine: Synthesis, Properties, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 2,3,5-trichloro-6-methoxypyridine, a significant chlorinated pyridine derivative. Primarily recognized as a key metabolite of the organophosphorus pesticides chlorpyrifos and chlorpyrifos-methyl, this compound serves as a critical analytical standard in environmental science and toxicology. This document details its chemical identity, structural features, physicochemical properties, and established synthetic pathways. Furthermore, it explores its applications as a research tool for monitoring pesticide degradation, its relevance in toxicological studies due to the persistent nature of the trichloropyridine scaffold, and its potential as a building block in the broader context of pharmaceutical and agrochemical development. Safety protocols and handling guidelines are also provided for laboratory professionals.
Chemical Identity and Core Properties
2,3,5-Trichloro-6-methoxypyridine is a synthetically derived organochlorine compound belonging to the substituted pyridine family. Its chemical identity is well-established through various nomenclature and registry systems.
IUPAC Nomenclature and Chemical Identifiers
Chemical Structure
The molecular structure consists of a pyridine ring substituted with three chlorine atoms at positions 2, 3, and 5, and a methoxy group at position 6. This arrangement of electron-withdrawing chloro groups and an electron-donating methoxy group dictates its chemical reactivity and physical properties.
Physicochemical Properties
Quantitative experimental data for properties such as melting and boiling points are not consistently available in the literature[5]. However, computed properties provide valuable estimates for research and modeling purposes.
| Property | Value | Source |
| Molecular Weight | 212.5 g/mol | PubChem[1] |
| Monoisotopic Mass | 210.935847 Da | PubChem[1][6] |
| XLogP3 | 2.7 | PubChem[1] |
| Physical Form | Solid | HPC Standards[5] |
| Water Solubility | Not available | HPC Standards[5] |
| GHS Classification | Aquatic Chronic 2 (H411); Skin Irrit. 2 (H315); Eye Irrit. 2 (H319); Skin Sens. 1 (H317) | ECHA[1], HPC Standards[5] |
Synthesis and Manufacturing
The synthesis of 2,3,5-trichloro-6-methoxypyridine is typically achieved through the methylation of its corresponding hydroxyl precursor. This approach is a standard Williamson ether synthesis adapted for a heterocyclic system.
Primary Synthetic Pathway
The most direct and commonly cited pathway involves the O-methylation of 2,3,5-trichloro-6-hydroxypyridine (which exists in tautomeric equilibrium with 3,5,6-trichloro-2-pyridone). A methylating agent, such as methyl iodide, is used in the presence of a base to deprotonate the hydroxyl group, facilitating nucleophilic attack by the resulting alkoxide on the methylating agent.
Experimental Protocol: O-Methylation of 2,3,5-Trichloro-6-hydroxypyridine
This protocol is a representative procedure based on established chemical principles for ether synthesis.
Materials:
-
2,3,5-Trichloro-6-hydroxypyridine (1.0 eq)[8]
-
Methyl Iodide (1.1 - 1.5 eq)[4]
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Reaction vessel, magnetic stirrer, condenser, and nitrogen/argon atmosphere setup
Procedure:
-
Reaction Setup : To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3,5-trichloro-6-hydroxypyridine and the anhydrous solvent.
-
Base Addition : Slowly add the base (e.g., K₂CO₃) to the stirring suspension at room temperature. If using NaH, cool the reaction to 0 °C before addition.
-
Formation of Alkoxide : Stir the mixture for 30-60 minutes to allow for the deprotonation of the hydroxyl group, forming the corresponding pyridinolate salt.
-
Methylation : Add methyl iodide dropwise to the reaction mixture. A slight exotherm may be observed.
-
Reaction Progression : Heat the mixture to a moderate temperature (e.g., 50-80 °C) and allow it to stir for 4-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up : Upon completion, cool the reaction to room temperature and quench by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield high-purity 2,3,5-trichloro-6-methoxypyridine.
-
Characterization : Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Scientific Research and Development
The primary utility of this compound is rooted in environmental and toxicological sciences, with broader relevance as a chemical intermediate.
Environmental Contaminant Analysis
2,3,5-Trichloro-6-methoxypyridine is an established metabolite of the widely used insecticides chlorpyrifos and chlorpyrifos-methyl.[2] Its principal application is as a certified reference material or analytical standard in environmental laboratories. Researchers use it to:
-
Track Pesticide Degradation : Quantify the breakdown of parent pesticides in soil, sediment, and water samples.[2]
-
Validate Analytical Methods : Develop and validate chromatographic methods (GC-MS, LC-MS/MS) for detecting pesticide residues in complex environmental matrices.
-
Study Environmental Fate : Investigate the transport, persistence, and biodegradation pathways of chlorpyrifos and its metabolites. The trichloropyridine core is known for its environmental persistence, with a reported soil degradation half-life of 183 days.[2]
Toxicological Research
The trichloropyridine scaffold is of significant interest in toxicology. Studies have suggested that metabolites containing this structure may contribute to or enhance the toxicological effects of the parent compounds, including potential impacts on endocrine function.[2] As such, 2,3,5-trichloro-6-methoxypyridine is a valuable tool for in-vitro and in-vivo studies aimed at assessing the ecological risks and long-term health effects of pesticide residues.
Intermediate in Chemical Synthesis
While its direct application in drug development is not prominent, the methoxypyridine scaffold is a common feature in many biologically active molecules. Six-membered heterocyclic rings like pyridine are foundational in a vast number of top-selling pharmaceuticals.[9] Research into novel methoxypyridine derivatives has shown activity as gamma-secretase modulators for potential Alzheimer's disease therapy and as cytotoxic agents with anticancer potential.[10][11] Therefore, 2,3,5-trichloro-6-methoxypyridine represents a functionalized building block that could be modified through nucleophilic aromatic substitution or cross-coupling reactions to generate more complex molecules for drug discovery pipelines.
Analytical and Spectroscopic Data
Comprehensive, experimentally-derived spectral data is not widely published. However, predicted data from computational tools are useful for preliminary identification.
| Analytical Technique | Predicted Data |
| Mass Spectrometry | Predicted m/z for [M+H]⁺: 211.94313 |
| Predicted m/z for [M+Na]⁺: 233.92507 | |
| Source: PubChemLite[6] | |
| ¹H NMR Spectroscopy | A singlet corresponding to the methoxy group (CH₃) protons and a singlet for the lone aromatic proton on the pyridine ring would be expected. |
| ¹³C NMR Spectroscopy | Six distinct carbon signals would be expected: five for the pyridine ring carbons and one for the methoxy carbon. |
Safety, Handling, and Storage
Proper handling of 2,3,5-trichloro-6-methoxypyridine is essential due to its hazard profile.
-
Hazard Classification : The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause an allergic skin reaction (H317).[2][5] It is also recognized as being toxic to aquatic life with long-lasting effects (H411).[1]
-
Personal Protective Equipment (PPE) : Use of chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat is mandatory. Work should be conducted in a well-ventilated fume hood.[5]
-
Handling : Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal : Dispose of waste in accordance with local, state, and federal environmental regulations. Do not allow the product to enter drains.[5]
Conclusion
2,3,5-Trichloro-6-methoxypyridine is a well-defined chemical entity with a primary and critical role in environmental science as a metabolite standard for major pesticides. Its synthesis is straightforward, relying on classical organic chemistry principles. Beyond its established use, its toxicological relevance and the potential of its core structure as a scaffold for medicinal chemistry highlight its continued importance for researchers in environmental, toxicological, and chemical development fields.
References
-
PubChem. 2,3,5-Trichloro-6-methoxypyridine. National Center for Biotechnology Information.
-
PubChemLite. 2,3,5-trichloro-6-methoxypyridine (C6H4Cl3NO). Université du Luxembourg.
-
Chemsrc. 2,3,5-trichloro-6-methoxypyridine.
-
AERU. 2,3,5-trichloro-6-methoxypyridine. University of Hertfordshire.
-
HPC Standards. 2,3,5-Trichloro-6-methoxypyridine.
-
Benchchem. 2,3,5-Trichloro-6-methoxypyridine.
-
Stenutz. 2,3,5-trichloro-6-hydroxypyridine.
-
ChemicalBook. 2,3,5-trichloro-6-methoxypyridine.
-
FDA Global Substance Registration System. 2,3,5-TRICHLORO-6-METHOXYPYRIDINE.
-
Borge, L., et al. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters.
-
Zhu, X-M., et al. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
-
Warner, P., et al. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.
-
Google Patents. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
-
PrepChem. Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine.
-
Al-Suwaidan, I. A., et al. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules.
Sources
- 1. 2,3,5-Trichloro-6-methoxypyridine | C6H4Cl3NO | CID 92279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2,3,5-TRICHLORO-6-METHOXYPYRIDINE [drugfuture.com]
- 4. 2,3,5-trichloro-6-methoxypyridine | CAS#:31557-34-3 | Chemsrc [chemsrc.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. PubChemLite - 2,3,5-trichloro-6-methoxypyridine (C6H4Cl3NO) [pubchemlite.lcsb.uni.lu]
- 7. 2,3,5-trichloro-6-methoxypyridine [sitem.herts.ac.uk]
- 8. 2,3,5-trichloro-6-hydroxypyridine [stenutz.eu]
- 9. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 10. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | MDPI [mdpi.com]
